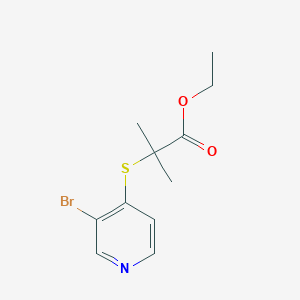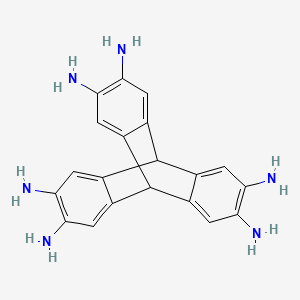
4-Iodo-2-phenoxypyridine
概述
描述
4-Iodo-2-phenoxypyridine is a chemical compound with the molecular formula C11H8INO. It is a heterocyclic aromatic compound that contains both iodine and phenoxy groups attached to a pyridine ring.
作用机制
Target of Action
Phenoxypyridine, a bioisostere of diaryl ethers, has been widely introduced into bioactive molecules as an active scaffold . Diaryl ether is an important active fragment in pesticide molecules, which has good lipid solubility, metabolic stability, cell membrane penetration, and can improve biological activity and photostability .
Mode of Action
It’s known that the hydrophobicity of pyridine, a key property affecting biological activity, is significantly higher than that of the benzene ring . This suggests that 4-Iodo-2-phenoxypyridine may interact with its targets in a manner that optimizes solubility and bioavailability .
Biochemical Pathways
The phenoxypyridine structure has been widely used in the molecular structure of pesticides , suggesting that it may affect biochemical pathways related to pest control.
Pharmacokinetics
The compound’s structure suggests it may have good lipid solubility and cell membrane penetration , which could impact its bioavailability.
Result of Action
The compound’s structure suggests it may have potential bioactivities .
Action Environment
The compound’s structure suggests it may have good metabolic stability , which could be influenced by environmental conditions.
生化分析
Biochemical Properties
It is known that phenoxypyridine, a related compound, has been widely introduced into bioactive molecules as an active scaffold
Cellular Effects
Related compounds have shown to have significant effects on cell function . For example, some phenoxypyridine derivatives have shown cytotoxic activities against various cancer cell lines .
Molecular Mechanism
Related compounds have shown to have significant interactions with biomolecules . For example, some phenoxypyridine derivatives have shown to inhibit c-Met kinase, a protein involved in cell growth and immune responses .
Temporal Effects in Laboratory Settings
Related compounds have shown to have significant effects over time . For example, some phenoxypyridine derivatives have shown to have potent cytotoxic activities with minimal selectivity toward normal cells .
Dosage Effects in Animal Models
Animal models are often used in the study of drug metabolism and pharmacokinetics .
Metabolic Pathways
Related compounds have shown to have significant effects on metabolic pathways .
Transport and Distribution
Related compounds have shown to have significant effects on transport and distribution .
Subcellular Localization
Related compounds have shown to have significant effects on subcellular localization .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-phenoxypyridine typically involves the iodination of 2-phenoxypyridine. One common method is the reaction of 2-phenoxypyridine with iodine and a suitable oxidizing agent, such as sodium hypochlorite or hydrogen peroxide, under acidic conditions . The reaction proceeds through the formation of an iodonium intermediate, which then undergoes electrophilic substitution to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to achieve the desired purity .
化学反应分析
Types of Reactions
4-Iodo-2-phenoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenoxy group can be oxidized to form quinone derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include azido- or thio-substituted phenoxypyridines.
Oxidation Reactions: Products include quinone derivatives.
Coupling Reactions: Products include biaryl compounds with various functional groups.
科学研究应用
4-Iodo-2-phenoxypyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of halogenated pyridines on biological systems.
Industry: It is used in the development of advanced materials, such as polymers and liquid crystals.
相似化合物的比较
Similar Compounds
2-Iodopyridine: Similar structure but with the iodine atom at the 2-position.
3-Iodopyridine: Similar structure but with the iodine atom at the 3-position.
4-Iodopyridine: Similar structure but without the phenoxy group.
Uniqueness
4-Iodo-2-phenoxypyridine is unique due to the presence of both iodine and phenoxy groups on the pyridine ring.
属性
IUPAC Name |
4-iodo-2-phenoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHIYZWROQEZIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CC(=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3099210.png)


![2-Azaspiro[3.3]heptan-5-ol](/img/structure/B3099231.png)


![tert-butyl N-[(1-aminocycloheptyl)methyl]carbamate](/img/structure/B3099248.png)

![1-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B3099259.png)


![[1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]methanol](/img/structure/B3099287.png)
